molecular formula C14H11F3O4 B142836 4-(Trifluoromethyl)umbelliferyl butyrate CAS No. 141573-64-0

4-(Trifluoromethyl)umbelliferyl butyrate

Cat. No.: B142836
CAS No.: 141573-64-0
M. Wt: 300.23 g/mol
InChI Key: DIOAEWNUCWIZQK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)umbelliferyl butyrate is a fluorogenic substrate commonly used in biochemical assays. It is known for its ability to produce a fluorescent signal upon enzymatic hydrolysis, making it valuable in various research applications. The compound has the molecular formula C14H11F3O4 and a molecular weight of 300.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)umbelliferyl butyrate typically involves the esterification of 4-(Trifluoromethyl)umbelliferone with butyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)umbelliferyl butyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the release of 4-(Trifluoromethyl)umbelliferone and butyric acid .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are 4-(Trifluoromethyl)umbelliferone and butyric acid .

Scientific Research Applications

4-(Trifluoromethyl)umbelliferyl butyrate is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)umbelliferyl butyrate involves its hydrolysis by esterases or lipases. Upon enzymatic cleavage, the compound releases 4-(Trifluoromethyl)umbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of esterases and lipases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl butyrate
  • 7-Methoxy-4-(Trifluoromethyl)coumarin
  • 4-Methylumbelliferyl propionate
  • 7-Ethoxy-4-(Trifluoromethyl)coumarin

Uniqueness

4-(Trifluoromethyl)umbelliferyl butyrate is unique due to its trifluoromethyl group, which enhances its fluorogenic properties compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4/c1-2-3-12(18)20-8-4-5-9-10(14(15,16)17)7-13(19)21-11(9)6-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOAEWNUCWIZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350924
Record name 4-(Trifluoromethyl)umbelliferyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141573-64-0
Record name 4-(Trifluoromethyl)umbelliferyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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